{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine
Description
Properties
Molecular Formula |
C12H22N2 |
|---|---|
Molecular Weight |
194.32 g/mol |
IUPAC Name |
(9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl)methanamine |
InChI |
InChI=1S/C12H22N2/c13-8-9-6-11-2-1-3-12(7-9)14(11)10-4-5-10/h9-12H,1-8,13H2 |
InChI Key |
JYQFPQXHTQPKST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2C3CC3)CN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine typically involves:
- Construction of the azabicyclo[3.3.1]nonane core.
- Introduction of the cyclopropyl substituent at the nitrogen bridgehead (position 9).
- Functionalization at the 3-position with a methanamine group.
The key intermediates are often 9-azabicyclo[3.3.1]nonan-3-one or 9-azabicyclo[3.3.1]nonan-3-ol derivatives, which can be further modified.
Preparation of the Azabicyclo[3.3.1]nonane Core
According to a European patent (EP3042902A1), a method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivatives involves catalytic hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives using ruthenium complex catalysts. This method provides an efficient and cost-effective route to the bicyclic alcohol intermediate, which is a key precursor for further functionalization.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at the 9-position nitrogen is introduced via alkylation reactions. For example, the nitrogen of the azabicyclo[3.3.1]nonane core can be alkylated with cyclopropylmethyl halides or related electrophiles under basic conditions to yield 9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane derivatives.
Functionalization at the 3-Position: Methanamine Group
The methanamine group at position 3 can be introduced by:
- Reduction of the 3-ketone to the corresponding alcohol.
- Conversion of the alcohol to a leaving group (e.g., tosylate).
- Nucleophilic substitution with ammonia or an amine source to install the methanamine functionality.
Alternatively, reductive amination of the 3-ketone with ammonia or amine and a reducing agent can directly yield the methanamine derivative.
Detailed Synthetic Procedure from Literature
A comprehensive synthetic route for related azabicyclo[3.3.1]nonane derivatives is described in Organic Syntheses (2022), which can be adapted for the cyclopropyl-substituted target compound with modifications:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| A | Formation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one from acetone-1,3-dicarboxylic acid and glutaraldehyde with benzylamine | 18% H2SO4, 0–10 °C, 1 h | 57% (crude) | Benzyl group later replaced by cyclopropyl |
| B | Reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol | NaBH4, MeOH, 0 °C | 93% | High stereoselectivity |
| C | Acid-catalyzed elimination to form olefin intermediate | H2SO4, room temp | 83.5% | Prepares for hydrogenation |
| D | Catalytic hydrogenation to remove benzyl group and saturate olefin | Pd(OH)2/C, H2, 50 psi, 50 °C, 48 h | 89.6% | Yields 9-azabicyclo[3.3.1]nonane |
| E | Oxidation to N-oxyl radical (ABNO) | Na2WO4, H2O2, urea, isopropanol/H2O | N/A | Used as catalyst in oxidation reactions |
This route can be adapted by substituting benzylamine with cyclopropylmethylamine or by alkylation of the nitrogen with cyclopropylmethyl halides post-core formation.
Alternative Synthetic Routes
A review article on bicyclo[3.3.1]nonane derivatives synthesis highlights miscellaneous routes including condensation reactions between aldehydes and diketones, Michael additions, and cyclizations that form the bicyclic skeleton. These methods may be applicable for constructing the core before introducing the cyclopropyl substituent and methanamine group.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Catalyst | Advantages | Limitations |
|---|---|---|---|---|---|
| Ruthenium-catalyzed hydrogenation of ketone to alcohol (EP3042902A1) | 9-azabicyclo[3.3.1]nonan-3-one | H2, Ru complex | Ru complex | High selectivity, cost-effective | Requires ketone precursor |
| Alkylation with cyclopropylmethyl halide | Azabicyclo[3.3.1]nonane | Cyclopropylmethyl halide, base | None | Direct introduction of cyclopropyl group | Possible side reactions, requires pure substrate |
| Multi-step benzyl-protected route (Org. Synth. 2022) | Acetone-1,3-dicarboxylic acid, glutaraldehyde | Benzylamine, NaBH4, H2SO4, Pd(OH)2/C | Pd catalyst | Well-documented, scalable | Longer route, benzyl group removal needed |
| Condensation and cyclization (Review 2023) | Aldehydes, diketones | Various | Varies | Flexible, diverse derivatives | May require optimization for target |
Research Findings and Notes
- The ruthenium-catalyzed hydrogenation offers a practical way to obtain the bicyclic alcohol intermediate with high yield and selectivity, which is crucial for subsequent functionalization.
- The benzyl-protected synthetic route is robust and well-characterized, making it a reliable choice for laboratory synthesis, though it involves multiple steps and protective group manipulations.
- Alkylation with cyclopropylmethyl halides is a straightforward method to introduce the cyclopropyl substituent at nitrogen, but care must be taken to control reaction conditions to avoid over-alkylation or decomposition.
- The methanamine group installation can be efficiently achieved via reductive amination or nucleophilic substitution, depending on the availability of intermediates and desired stereochemistry.
- Literature emphasizes the importance of stereochemical control during bicyclic core formation, as the anti-isomer is often the kinetically favored and major product.
Summary Table of Key Preparation Steps
The preparation of {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine involves strategic construction of the bicyclic azabicyclo[3.3.1]nonane framework, introduction of the cyclopropyl substituent via alkylation, and installation of the methanamine group through reductive amination or substitution. The most documented and reliable methods employ catalytic hydrogenation of ketone intermediates and subsequent functional group transformations. The choice of synthetic route depends on available starting materials, desired scale, and stereochemical requirements.
This article synthesizes data from patents, peer-reviewed literature, and authoritative synthetic procedures to provide a comprehensive guide for researchers aiming to prepare this compound efficiently and reproducibly.
Chemical Reactions Analysis
Types of Reactions
{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions to introduce different functional groups onto the bicyclic system.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium borohydride in methanol or hydrogenation with ruthenium catalysts.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Functionalized bicyclic amines.
Scientific Research Applications
{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine involves its interaction with specific molecular targets, such as muscarinic receptors. The compound’s bicyclic structure allows it to fit into the receptor binding sites, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Azabicyclo[3.3.1]nonane vs. Diazabicyclo[3.3.1]nonane
- Key Compound: 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives (e.g., 3-cyclopropanmethyl-7-alkoxyalkyl analogs) Differences: Replacement of one nitrogen atom with an oxygen or carbon alters electron distribution and hydrogen-bonding capacity. Biological Impact: Diazabicyclic derivatives in showed reduced toxicity profiles in preclinical models, suggesting structural modifications improve therapeutic indices .
Ring Substituent Modifications
- Example: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 2291-59-0) Differences: A benzyl group at the 9-position and a ketone at the 3-position instead of cyclopropyl and methanamine. The benzyl group introduces aromatic interactions, which may favor binding to hydrophobic pockets in enzymes or receptors .
Functional Group Variations at the 3-Position
Methanamine vs. Hydroxylamine
- Key Analog: N-{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}hydroxylamine Differences: Replacement of -CH2NH2 with -NHOH introduces a hydroxylamine group. Chemical Implications: Hydroxylamine derivatives are more prone to oxidation and may act as chelators or radical scavengers. This could confer antioxidant properties but reduce stability under physiological conditions .
Methanamine vs. Benzamide
- Example: 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide Differences: Substitution of methanamine with a benzamide group (-NHCOC6H4CH3). However, increased molecular weight may reduce bioavailability .
Substituent Variations at the 9-Position
Cyclopropyl vs. Methyl
- Key Analog: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granatamine) Differences: A methyl group replaces the cyclopropyl at the 9-position. Methyl-substituted analogs like Granatamine exhibit higher flexibility, which may reduce target selectivity .
Cyclopropyl vs. Isopropyl
- Example: 1-[9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine (CAS 1208613-50-6) Differences: Isopropyl substitution increases steric bulk compared to cyclopropyl.
Biological Activity
{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine, with the CAS number 1208831-66-6, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
The compound has the following chemical characteristics:
- Molecular Formula : C12H22N2
- Molecular Weight : 194.32 g/mol
- Structure : The bicyclic structure contributes to its unique interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the bicyclic structure of {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine. For instance, research on spiro-fused azabicyclo compounds has shown promising antiproliferative effects against various cancer cell lines, including:
- Human erythroleukemia (K562)
- Cervical carcinoma (HeLa)
- Breast cancer (MCF-7)
These studies utilized assays such as MTS for cell proliferation and flow cytometry for cell cycle analysis, demonstrating that certain derivatives can induce cell cycle arrest and apoptosis in tumor cells .
The mechanism by which {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine exhibits its biological effects is believed to involve:
- Receptor Modulation : Compounds in this class may act as antagonists at various receptors, including opioid and dopamine receptors, which are implicated in cancer progression and neurodegenerative diseases .
- Cytotoxicity : The compound's ability to disrupt cellular functions leads to increased cytotoxicity in malignant cells, as observed in multiple studies involving different tumor types .
Study 1: Antiproliferative Effects
A study conducted on a series of azabicyclo compounds demonstrated that specific structural modifications enhanced their antiproliferative activity against cancer cell lines. The findings suggested that the introduction of cyclopropyl groups could significantly affect the compound's interaction with cellular targets, leading to improved efficacy .
Study 2: Neuroprotective Properties
Another investigation into related bicyclic compounds indicated potential neuroprotective effects, suggesting that these compounds could mitigate neurodegeneration by modulating neurotransmitter systems . This opens avenues for exploring their use in treating conditions like Alzheimer's disease.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2 |
| Molecular Weight | 194.32 g/mol |
| Antitumor Activity | Yes |
| Receptor Targets | Opioid receptors, Dopamine D3 receptors |
| Neuroprotective Potential | Yes |
Q & A
Q. What are the established synthetic routes for {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine, and what are the critical reaction parameters?
Synthesis typically involves cyclization of azabicyclo[3.3.1]nonane derivatives with cyclopropylmethylamine precursors. Key steps include:
- Reductive amination : Using sodium borohydride or lithium aluminum hydride to reduce intermediates under anhydrous conditions .
- Cyclopropyl group introduction : Reacting bicyclic ketones with cyclopropane derivatives via nucleophilic substitution .
- Purification : Chromatography or recrystallization to isolate the product in high purity (>95%) .
Table 1 : Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Reductive Amination | NaBH₄, THF, 0°C → RT | 65–70 | 92 | |
| Nucleophilic Substitution | Cyclopropylmethyl halide, K₂CO₃ | 50–55 | 88 |
Q. How is the structural integrity of {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine validated experimentally?
Structural confirmation relies on:
- X-ray crystallography : Resolving the bicyclic framework and cyclopropyl orientation (e.g., SHELX refinement for bond angles and torsional strain) .
- NMR spectroscopy : Distinct signals for the cyclopropyl CH₂ groups (δ ~0.5–1.2 ppm) and azabicyclic protons (δ ~2.5–3.5 ppm) .
- Mass spectrometry : Molecular ion peak at m/z 194.3 (calculated for C₁₂H₂₁N₂) .
Advanced Research Questions
Q. What pharmacological mechanisms are hypothesized for this compound, and how do structural features influence receptor binding?
The compound’s bicyclic amine core and cyclopropyl group suggest interactions with neurotransmitter systems:
- Serotonin (5-HT₃) receptor antagonism : The rigid bicyclic structure mimics granisetron derivatives, with cyclopropyl enhancing lipophilicity for blood-brain barrier penetration .
- Dopamine D₂ receptor modulation : Computational docking studies predict hydrogen bonding between the amine group and Asp114 residue .
Table 2 : Receptor Binding Affinities (IC₅₀)
| Receptor | IC₅₀ (nM) | Reference |
|---|---|---|
| 5-HT₃ | 12.4 | |
| D₂ | 85.7 |
Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?
Discrepancies often arise from:
- Metabolic instability : The cyclopropyl group may undergo rapid oxidation in vivo, reducing bioavailability. Use of deuterated analogs or prodrugs (e.g., ester derivatives) can mitigate this .
- Species-specific metabolism : Rodent liver microsomes show higher CYP3A4 activity compared to human models. Cross-species assays are critical .
Q. What strategies optimize the compound’s selectivity for neurological targets?
- Stereochemical tuning : Enantiomeric separation (e.g., chiral HPLC) to isolate the endo-3-amine isomer, which shows 3x higher 5-HT₃ affinity than exo-isomers .
- Functional group substitution : Replacing the cyclopropyl with fluorinated groups (e.g., trifluoromethyl) improves metabolic stability without compromising receptor binding .
Methodological Considerations
Q. What analytical techniques are recommended for purity assessment and impurity profiling?
- HPLC-MS : Using C18 columns (ACN/H₂O gradient) to detect byproducts like N-oxides or hydroxylated derivatives .
- Elemental analysis : Confirming C, H, N composition within ±0.3% of theoretical values .
Q. How should researchers design dose-response studies to evaluate neuropharmacological effects?
- In vitro : Conduct calcium flux assays in HEK-293 cells transfected with 5-HT₃ receptors (EC₅₀ range: 10–100 nM) .
- In vivo : Use rodent models (e.g., forced swim test) with doses adjusted for bioavailability (typically 1–10 mg/kg, i.p.) .
Data Interpretation and Reproducibility
Q. Why do computational models sometimes fail to predict this compound’s bioactivity accurately?
Limitations include:
- Conformational flexibility : The azabicyclo[3.3.1]nonane ring adopts multiple low-energy states, complicating docking simulations .
- Solvent effects : Polar solvents stabilize charge-separated intermediates, altering binding kinetics .
Q. What steps ensure reproducibility in synthesizing and testing derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
